(4-Aminophenoxy)methanol
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Overview
Description
(4-Aminophenoxy)methanol is an organic compound with the molecular formula C7H9NO2 It consists of a phenoxy group substituted with an amino group at the para position and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenoxy)methanol typically involves the nucleophilic aromatic substitution of a halogenated phenol with an amine. One common method is the reaction of 4-nitrophenol with methanol in the presence of a base, followed by reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenoxy)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like Pd/C and hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-Nitrophenoxy)methanol.
Reduction: this compound.
Substitution: Various substituted phenoxy compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
(4-Aminophenoxy)methanol is used as a building block in the synthesis of polyimides and other high-performance polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological research, this compound is studied for its potential as a precursor to bioactive compounds. It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-Aminophenoxy)methanol involves its ability to participate in nucleophilic aromatic substitution reactions. The amino group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications, where this compound serves as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar structure but lacks the methanol group.
4-Nitrophenol: Similar structure but has a nitro group instead of an amino group.
Phenoxyethanol: Similar structure but has an ethoxy group instead of an amino group.
Uniqueness
(4-Aminophenoxy)methanol is unique due to the presence of both an amino group and a methanol group on the phenoxy ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
63266-98-8 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(4-aminophenoxy)methanol |
InChI |
InChI=1S/C7H9NO2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,9H,5,8H2 |
InChI Key |
FQKISMAOVTYAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCO |
Origin of Product |
United States |
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